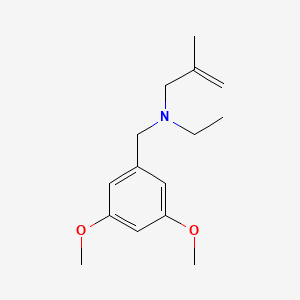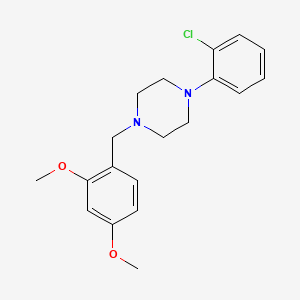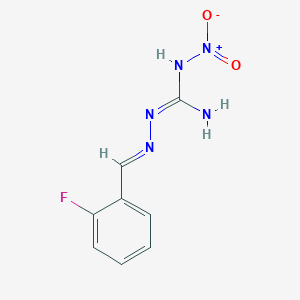
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine, also known as TFMB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a morpholine derivative that contains four fluorine atoms attached to a biphenyl ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
The mechanism of action of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine is not fully understood, but it is believed to interact with specific proteins and receptors in cells, leading to changes in their function and activity. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been shown to bind to G protein-coupled receptors and ion channels, altering their activity and signaling pathways. It has also been shown to interact with proteins involved in cell signaling and apoptosis, leading to changes in cell growth and survival.
Biochemical and Physiological Effects:
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been shown to have various biochemical and physiological effects, including altering ion channel activity, modulating G protein-coupled receptor signaling, and inducing apoptosis in cancer cells. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its high cost and potential toxicity at high concentrations. Careful handling and appropriate safety measures should be taken when working with 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine in the lab.
将来の方向性
There are several future directions for the research and development of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine, including investigating its potential as a therapeutic agent for the treatment of various diseases, developing new methods for synthesizing 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine with higher yields and purity, and exploring its applications in different fields, such as materials science and nanotechnology. Further research is also needed to fully understand the mechanism of action of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine and its interactions with specific proteins and receptors.
合成法
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Buchwald-Hartwig amination. The most common method used for synthesizing 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine is the Suzuki-Miyaura coupling reaction, which involves coupling a boronic acid derivative with a halogenated biphenyl derivative in the presence of a palladium catalyst. This method has been optimized to produce high yields of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine with high purity.
科学的研究の応用
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting proteins, as a ligand for studying G protein-coupled receptors, and as a tool for investigating the structure and function of ion channels. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has also been used in the development of new drugs and therapies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-(2,3,5,6-tetrafluoro-4-phenylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO/c17-12-11(10-4-2-1-3-5-10)13(18)15(20)16(14(12)19)21-6-8-22-9-7-21/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPDFVRLRGNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C3=CC=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5,6-Tetrafluoro-4-phenylphenyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)






![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)



![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)

![3-{[(4-methyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5850998.png)